6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of 6-aryl-4-oxohexanoic acids, closely related to 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid, involves condensation reactions, reduction processes, and sometimes the formation of lactone derivatives as by-products. For instance, Abouzid et al. (2007) describe the synthesis process involving the condensation of aldehydes and levulenic acid, followed by reduction to yield the target compounds (Abouzid, Frohberg, Lehmann, & Decker, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray diffraction methods and quantum-chemical calculations, as seen in studies on similar carboxylic acids. Shtabova et al. (2005) highlight the structural determination of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, showcasing the importance of molecular structure analysis in understanding the properties of such compounds (Shtabova et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid analogs involve interactions such as alkylation, nitration, and the potential for forming various derivatives through chemical transformations. For example, the study by Vasin et al. (2013) on derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid delves into reduction and acetylation reactions, contributing to the knowledge of chemical properties and reactivity of similar compounds (Vasin, Koldaeva, & Perevalov, 2013).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific data on 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid may not be readily available, studies on related compounds provide valuable insights. The polymorphic forms of similar carboxylic acids, as discussed by Feeder and Jones (1994), offer a glimpse into the diversity of physical structures that can impact the compound's physical properties and applications (Feeder & Jones, 1994).
Chemical Properties Analysis
Understanding the chemical properties of 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid involves examining its reactivity, stability, and interactions with other molecules. Studies on related compounds, such as the work by Hanzawa et al. (2012) on the synthesis and reactions of carboxylic acids and derivatives containing a tetrahydropyran ring, shed light on the types of chemical reactions these compounds can undergo and their potential chemical behavior (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
Scientific Research Applications
Mass Spectrometry Characterization : 5-oxohexanoic acid, a related compound, has been characterized using electrospray ionization coupled with mass spectrometry. This study provided insights into fragmentation behaviors and cyclization processes in the gas phase, which are essential for understanding the molecular structure and reactivity of such compounds (Kanawati et al., 2007).
Inhibitors of Human Kynurenine Aminotransferase-I : Derivatives of 6-ethoxy-6-oxo-5-(2-phenylhydrazono) hexanoic acid have been synthesized and identified as inhibitors of human Kynurenine Aminotransferase-I (KAT-I), which is relevant for therapeutic applications in neurodegenerative diseases (Akladios et al., 2012).
Synthesis and Anti-Inflammatory Applications : A series of 6-aryl-4-oxohexanoic acids, structurally similar to the compound , have been synthesized and evaluated for their anti-inflammatory properties. These compounds showed significant in vivo activity, indicating their potential as non-steroidal anti-inflammatory drugs (Abouzid et al., 2007).
Histone Deacetylase Inhibitors and Cytotoxic Agents : Carboxylic acid derivatives, including 6-(4-substituted phenyl)-4-oxohex-5-enoic acids, have been designed and synthesized for use as Histone Deacetylase inhibitors and cytotoxic agents, which are important in cancer therapy (Abdel-Atty et al., 2014).
Enzymatic Production Method : An enzymatic method has been developed for producing 6-oxohexanoic acid from 6-aminohexanoic acid, showcasing the potential for biotechnological applications of this class of compounds (Yamada et al., 2017).
Biotransformation by Fungi : Research on the biotransformation of 6:2 fluorotelomer alcohol by white-rot fungus, Phanerochaete chrysosporium, indicates the potential of fungi in bioremediation processes for compounds related to 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid (Tseng et al., 2014).
properties
IUPAC Name |
6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZUIVGLLMTAMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Carboxyethyl)-delta-oxo-benzenehexanoic Acid |
Citations
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